4,4'-Bis(hydroxymethyl)biphenyl

Beschreibung

BenchChem offers high-quality 4,4'-Bis(hydroxymethyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(hydroxymethyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

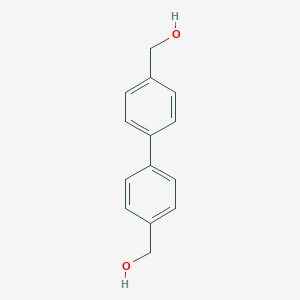

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHGONLFTNHXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346387 | |

| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-12-5 | |

| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl (CAS 1667-12-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and safety information for 4,4'-Bis(hydroxymethyl)biphenyl. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided.

Core Properties and Data

4,4'-Bis(hydroxymethyl)biphenyl is a biphenyl derivative characterized by the presence of two hydroxymethyl groups at the 4 and 4' positions. This symmetrical structure imparts specific physical and chemical properties that make it a valuable building block in various chemical syntheses.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1667-12-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₄O₂ | [1][2][3][5] |

| Molecular Weight | 214.26 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 191-192 °C | [3] |

| Boiling Point | 416.34 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.175 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water; almost transparent in hot ethanol. | [3][5] |

| pKa | 14.01 ± 0.10 (Predicted) | [5] |

| LogP | 2.33820 (Predicted) | [3] |

| Flash Point | 204.517 °C (Predicted) | [3] |

Spectral Data

| Spectrum Type | Data Highlights | Source(s) |

| ¹³C NMR | Spectra available on SpectraBase. | [2][6] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 214; 2nd Highest: 155; 3rd Highest: 165. | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on SpectraBase. | [2] |

| ¹H NMR | No specific experimental data found in the public domain. |

Synthesis and Experimental Protocols

Two primary methods for the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl are documented, both involving the reduction of a biphenyl derivative.

Method 1: Reduction of 4,4'-Bis(methoxycarbonyl)biphenyl

This protocol details the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl via the reduction of 4,4'-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride (LiAlH₄).[6]

Experimental Protocol:

-

Preparation of LiAlH₄ Solution: In a 2-liter flask equipped with a mechanical stirrer, condenser, addition funnel, and heating bath, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous tetrahydrofuran (THF).

-

Preparation of Ester Solution: Dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF and heat the solution to 50 °C.

-

Reaction: Under an inert atmosphere, add the heated ester solution dropwise to the LiAlH₄ solution over 1 hour while maintaining the reaction temperature at 50 °C with continuous stirring.

-

Reaction Completion: After the addition is complete, continue stirring at 50 °C for an additional 30 minutes.

-

Quenching: Cool the reaction mixture to room temperature and carefully add 15 ml of a THF/H₂O (80:20) mixture to quench the excess LiAlH₄.

-

Filtration and Washing: Filter the reaction mixture through a Septum G2 filter and wash the precipitate with ethanol (3 x 100 ml).

-

Workup: Combine the filtrate and washings and evaporate to dryness under vacuum at 40 °C. Redissolve the residue in 100 ml of hot acetone (50 °C), filter to remove any insoluble matter, dry the filtrate with anhydrous Na₂SO₄, and evaporate to dryness again.

-

Yield: This procedure is reported to yield 5.74 g of 4,4'-Bis(hydroxymethyl)biphenyl (96.6% molar yield).

Below is a workflow diagram illustrating this synthesis process.

Caption: Workflow for the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl.

Method 2: Hydrolysis of 4,4'-Bis(acetoxymethyl)biphenyl

An alternative synthesis route involves the hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl using sodium hydroxide.

Experimental Protocol:

-

Reaction Setup: Reflux a mixture of 0.1 moles of 4,4'-bis(acetoxymethyl)biphenyl, 0.4 moles of sodium hydroxide (as a 23% aqueous solution), and 50 ml of ethanol for 3 hours with stirring.

-

Workup: Filter the reaction mixture, wash the precipitate with water, and dry to yield the product.

-

Yield: This method is reported to yield 0.08 moles of the product (80% of the theoretical yield).

Biological Activity and Toxicological Profile

Research on other biphenyl derivatives has indicated a range of biological activities, including potential endocrine-disrupting effects.[7] However, it is crucial to note that the biological activity of biphenyl compounds is highly dependent on their specific substitution patterns.

General toxicological reviews of biphenyl indicate that it can be metabolized in vivo to various hydroxylated derivatives.[8][9] The primary routes of elimination are through urine and feces.[8]

Safety and Handling

4,4'-Bis(hydroxymethyl)biphenyl is classified as a substance that can cause serious eye damage.[2] Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this compound.[4][10][11]

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Hazard Statement: H318 - Causes serious eye damage.[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

For detailed safety and handling information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[4][12]

Applications

4,4'-Bis(hydroxymethyl)biphenyl serves as a versatile intermediate in organic synthesis. Its primary documented application is as a cross-linking agent in the production of epoxy resins, where it enhances the mechanical and thermal properties of the resulting polymer.[5] It is also used as a building block in the synthesis of liquid crystals.[5]

References

- 1. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4'-Bis(hydroxymethyl)biphenyl | C14H14O2 | CID 611786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, an active metabolite of bisphenol A, in uterus of ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,4'-Biphenol(92-88-6) 1H NMR spectrum [chemicalbook.com]

- 10. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]

- 12. rsc.org [rsc.org]

Physical and chemical properties of [1,1'-biphenyl]-4,4'-dimethanol

An In-Depth Technical Guide to the Physical and Chemical Properties of [1,1'-biphenyl]-4,4'-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of [1,1'-biphenyl]-4,4'-dimethanol, a biphenyl derivative with potential applications in various fields of chemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and includes spectral data for its characterization.

Physicochemical Properties

[1,1'-biphenyl]-4,4'-dimethanol, also known by its synonym 4,4'-bis(hydroxymethyl)biphenyl, is a white crystalline solid. Its rigid biphenyl core and two primary alcohol functional groups dictate its physical and chemical behavior.

Table 1: General and Physical Properties of [1,1'-biphenyl]-4,4'-dimethanol

| Property | Value |

| CAS Number | 1667-12-5[1] |

| Molecular Formula | C₁₄H₁₄O₂[1] |

| Molecular Weight | 214.26 g/mol [1] |

| Appearance | White crystalline powder |

| Melting Point | 191-192 °C |

| Boiling Point (Predicted) | 416.341 °C at 760 mmHg |

| pKa (Predicted) | 14.01 ± 0.10 |

Table 2: Solubility Profile of [1,1'-biphenyl]-4,4'-dimethanol

| Solvent | Quantitative Solubility | Qualitative Description |

| Water | Data not available | Expected to be sparingly soluble based on its nonpolar biphenyl core. |

| Ethanol | Data not available | Likely soluble, especially when heated ("almost transparency in hot EtOH"). |

| Acetone | Data not available | Expected to be soluble, as the related [1,1'-biphenyl]-4-methanol is soluble at 25 mg/mL. |

| DMSO | Data not available | Expected to be soluble. The related 4,4'-dihydroxybiphenyl is soluble at 100 mg/mL.[2] |

Spectral Data for Structural Elucidation

The following tables summarize the key spectral data for the characterization of [1,1'-biphenyl]-4,4'-dimethanol.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 4H | Aromatic protons ortho to the other phenyl ring |

| ~7.4 | d | 4H | Aromatic protons meta to the other phenyl ring |

| ~4.7 | s | 4H | Methylene protons (-CH₂OH) |

| ~1.7 | t (broad) | 2H | Hydroxyl protons (-OH) |

Note: Experimental ¹H NMR data for the target molecule was not available. The predicted data is based on the analysis of spectra from closely related biphenyl derivatives. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~140 | Quaternary aromatic carbons linking the phenyl rings |

| ~139 | Quaternary aromatic carbons attached to the -CH₂OH group |

| ~128 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~65 | Methylene carbon (-CH₂OH) |

Note: This represents a simplified interpretation of the available ¹³C NMR data for 4,4'-Bis(hydroxymethyl)biphenyl.[1]

Table 5: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 214 | Molecular ion [M]⁺[1] |

| 183 | [M - CH₂OH]⁺ |

| 165 | [M - CH₂OH - H₂O]⁺[1] |

| 155 | [M - 2(CH₂OH) + H]⁺[1] |

Table 6: Infrared (IR) Spectroscopy Data (Vapor Phase)

| Wavenumber (cm⁻¹) | Interpretation |

| ~3600-3200 | O-H stretch (alcohol), broad |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, 1480 | C=C stretch (aromatic ring) |

| ~1050 | C-O stretch (primary alcohol) |

| ~830 | C-H out-of-plane bend (para-disubstituted aromatic) |

Note: This is a general interpretation of the expected IR absorbances. Specific peak positions can be found in the vapor phase IR spectrum available on PubChem.[1]

Experimental Protocols

Synthesis of [1,1'-biphenyl]-4,4'-dimethanol via Reduction of 4,4'-bis(methoxycarbonyl)biphenyl

This protocol details the synthesis of [1,1'-biphenyl]-4,4'-dimethanol by the reduction of its corresponding dimethyl ester using lithium aluminum hydride (LiAlH₄).

Materials:

-

4,4'-bis(methoxycarbonyl)biphenyl

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethanol

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

2-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Addition funnel

-

Heating mantle

-

Septum G2 filter (or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of the Reducing Agent: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous THF.

-

Preparation of the Ester Solution: In a separate flask, dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF. Heat the solution to 50 °C to ensure complete dissolution.

-

Reduction Reaction: While stirring the LiAlH₄ solution and maintaining an inert atmosphere (e.g., nitrogen or argon), heat it to 50 °C. Add the warm ester solution dropwise to the LiAlH₄ solution over a period of 1 hour using the addition funnel.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 30 minutes.

-

Quenching the Reaction: Cool the reaction mixture to room temperature. Carefully and slowly add 15 ml of a THF/water (80:20 v/v) mixture to quench the excess LiAlH₄. This should be done in a fume hood with appropriate safety precautions as the reaction can be exothermic and produce hydrogen gas.

-

Work-up and Isolation:

-

Filter the reaction mixture through a Septum G2 filter.

-

Wash the collected precipitate with three 100 ml portions of ethanol.

-

Combine the filtrate and the ethanol washes.

-

Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature of 40 °C.

-

-

Purification:

-

Redissolve the resulting residue in 100 ml of hot acetone (50 °C).

-

Filter the hot solution to remove any insoluble impurities.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Remove the acetone by rotary evaporation to yield the final product, [1,1'-biphenyl]-4,4'-dimethanol. A molar yield of 96.6% has been reported for this procedure.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of [1,1'-biphenyl]-4,4'-dimethanol.

Caption: Workflow for the synthesis of [1,1'-biphenyl]-4,4'-dimethanol.

Applications in Drug Development

While specific biological activities for [1,1'-biphenyl]-4,4'-dimethanol are not extensively documented in publicly available literature, the biphenyl scaffold is a common motif in medicinal chemistry. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their rigid structure can provide a basis for designing molecules that can fit into the binding sites of various biological targets. Further research is warranted to explore the potential therapeutic applications of [1,1'-biphenyl]-4,4'-dimethanol and its derivatives.

References

Navigating the Solubility Landscape of 4,4'-Biphenyldimethanol: A Technical Guide for Researchers

An In-depth Exploration of the Solubility Characteristics of a Key Synthetic Building Block

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. 4,4'-Biphenyldimethanol, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a variety of organic materials and pharmaceutical intermediates. Its solubility in common organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a detailed overview of the known solubility of 4,4'-Biphenyldimethanol, outlines experimental protocols for its quantitative determination, and offers a framework for its application in research and development.

Quantitative Solubility Data

Comprehensive quantitative solubility data for 4,4'-Biphenyldimethanol in a wide array of organic solvents is not extensively reported in publicly available literature. However, qualitative observations indicate its solubility behavior. It has been noted to be "almost transparent in hot EtOH" (ethanol), suggesting that its solubility in ethanol increases significantly with temperature.[1][2]

To facilitate a systematic understanding and comparison, the following table is presented as a template for organizing experimentally determined solubility data for 4,4'-Biphenyldimethanol. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Methanol | ||||

| Ethanol | Ambient | |||

| Hot | Soluble | Qualitative observation: "almost transparency"[1][2] | ||

| Acetone | For a related compound, Biphenyl-4-methanol, the solubility is 25 mg/mL.[3][4] | |||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to ascertain the solubility of 4,4'-Biphenyldimethanol in various organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of finely powdered 4,4'-Biphenyldimethanol is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: The container is placed in a constant-temperature shaker or water bath and agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is established. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. Alternatively, the solution can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibration temperature, preventing any temperature-induced precipitation. The syringe should be fitted with a suitable filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.

-

Quantification: The concentration of 4,4'-Biphenyldimethanol in the filtered saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations of 4,4'-Biphenyldimethanol in the same solvent is used for accurate quantification.

-

Data Reporting: The solubility is expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1 and 2).

-

Sampling: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, clean, and dry container.

-

Solvent Evaporation: The solvent is completely evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of 4,4'-Biphenyldimethanol) until a constant weight is achieved.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved 4,4'-Biphenyldimethanol is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume of the saturated solution taken.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for the determination of the solubility of 4,4'-Biphenyldimethanol using the isothermal shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for determining the solubility of 4,4'-Biphenyldimethanol.

References

IUPAC name for C14H14O2 biphenyl compound

The molecular formula C14H14O2 for a biphenyl compound can correspond to several isomers, primarily differing by the positions of the two methoxy (-OCH3) groups on the biphenyl core. The International Union of Pure and Applied Chemistry (IUPAC) names for the most common isomers are provided below.

The most prevalent isomers for a C14H14O2 dimethoxybiphenyl compound are:

-

4,4'-Dimethoxybiphenyl : The IUPAC name for this isomer is 1-methoxy-4-(4-methoxyphenyl)benzene [1]. It is also commonly referred to as 4,4'-bianisole[2]. In this structure, the methoxy groups are attached at the para-position (position 4) of each phenyl ring.

-

2,2'-Dimethoxybiphenyl : The IUPAC name for this isomer is 1-methoxy-2-(2-methoxyphenyl)benzene [3][4]. An alternative, equally valid IUPAC name is 2,2'-dimethoxy-1,1'-biphenyl [5]. Here, the methoxy groups are located at the ortho-position (position 2) of each ring.

-

3,3'-Dimethoxybiphenyl : The IUPAC name for this isomer is 3,3'-dimethoxy-1,1'-biphenyl [6]. In this molecule, the methoxy groups are situated at the meta-position (position 3) of each phenyl ring.

Each of these compounds shares the same molecular formula (C14H14O2) and molecular weight (approximately 214.26 g/mol ) but possesses distinct chemical and physical properties due to the different spatial arrangement of the methoxy groups.[1][2][3][6][7]

References

- 1. 1,1'-Biphenyl, 4,4'-dimethoxy- | C14H14O2 | CID 16484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,2'-Dimethoxybiphenyl, 97% | Fisher Scientific [fishersci.ca]

- 4. 2,2'-Dimethoxybiphenyl | C14H14O2 | CID 611816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B23411.06 [thermofisher.com]

- 6. 1,1'-Biphenyl, 3,3'-dimethoxy- [webbook.nist.gov]

- 7. 4,4'-Dimethoxybiphenyl | 2132-80-1 [chemicalbook.com]

White crystalline powder 4,4'-Bis(hydroxymethyl)biphenyl appearance

Technical Data Sheet: 4,4'-Bis(hydroxymethyl)biphenyl

Physical and Chemical Properties

4,4'-Bis(hydroxymethyl)biphenyl is an organic compound that serves as a versatile intermediate in organic synthesis. Its physical appearance is a key identifier for preliminary quality assessment.

Appearance: The compound typically presents as a white to light yellow crystalline powder or solid.[1][2] The crystalline nature indicates a high degree of purity. Variations in color, from pure white to a slight yellow hue, can be attributed to trace impurities or differences in the manufacturing process.[1] It is generally described as having no distinct odor.[1]

Summary of Physicochemical Data

For ease of reference, the key quantitative properties of 4,4'-Bis(hydroxymethyl)biphenyl are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | PubChem[3] |

| Molecular Weight | 214.26 g/mol | PubChem[3][4] |

| CAS Number | 1667-12-5 | Guidechem[1] |

| Appearance | White to light yellow crystalline powder/solid | Guidechem, EvitaChem[1][2] |

| Melting Point | 191-192 °C | LookChem[5] |

| Boiling Point | 416.341 °C at 760 mmHg | LookChem[5] |

| Density | 1.175 g/cm³ | LookChem[5] |

| Solubility | Insoluble in water; Soluble in hot ethanol and THF | EvitaChem, LookChem[2][5] |

Experimental Protocols

Protocol for Visual Inspection and Characterization

This protocol outlines the standard procedure for the visual and physical characterization of a solid sample of 4,4'-Bis(hydroxymethyl)biphenyl.

Objective: To accurately document the physical appearance, color, and form of the compound.

Materials:

-

Sample of 4,4'-Bis(hydroxymethyl)biphenyl

-

Spatula

-

White weighing paper or watch glass

-

Microscope (optional, for detailed crystal form analysis)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Place a small, representative amount of the powder onto a clean, dry sheet of white weighing paper or a watch glass. This ensures a neutral background for color evaluation.

-

Color Assessment: Observe the sample under a consistent, bright light source (preferably natural or full-spectrum artificial light). Record the color, noting any variations (e.g., "white," "off-white," "light yellow").

-

Form Assessment: Examine the texture and form of the sample. Note if it is a fine powder, granular, or consists of distinct crystals. If a microscope is available, observe the crystal morphology.

-

Melting Point Determination:

-

Load a small, finely powdered sample into a capillary tube.

-

Place the tube into a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 2-5 °C/min) near the expected melting point.

-

Record the temperature range from the first sign of melting to the complete liquefaction of the sample. The literature value is 191-192 °C.[5]

-

-

Documentation: Record all observations in a laboratory notebook, cross-referencing with the batch or lot number of the sample.

Visualizations

Workflow for Physical Property Identification

The following diagram illustrates the logical workflow for the physical characterization of 4,4'-Bis(hydroxymethyl)biphenyl as described in the experimental protocol.

Caption: Workflow for the physical characterization of 4,4'-Bis(hydroxymethyl)biphenyl.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 4,4'-Bis(hydroxymethyl)biphenyl (EVT-302841) | 1667-12-5 [evitachem.com]

- 3. 4,4'-Bis(hydroxymethyl)biphenyl | C14H14O2 | CID 611786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4′-bis(hydroxymethyl)biphenyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4'-Bis(hydroxymethyl)biphenyl|lookchem [lookchem.com]

An In-depth Technical Guide to the Spectral Analysis of 4,4'-Bis(hydroxymethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the expected and available quantitative data for 4,4'-Bis(hydroxymethyl)biphenyl.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ | 214 |

| Key Fragment Ions (m/z) | 183, 165, 155, 152 |

Note: The molecular ion peak is expected at an m/z of 214. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH, m/z 17), a hydroxymethyl group (-CH₂OH, m/z 31), and subsequent rearrangements of the biphenyl core.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (Aromatic) | 7.2 - 7.6 | Multiplet | 8H |

| -CH ₂-OH (Benzylic) | ~4.7 | Singlet | 4H |

| -CH₂-OH (Hydroxyl) | Variable (broad singlet) | Singlet (broad) | 2H |

Note: The aromatic protons are expected to show a complex splitting pattern due to coupling between adjacent protons on the biphenyl rings. The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C -OH (Benzylic) | ~65 |

| Aromatic C -H | 125 - 129 |

| Aromatic Quaternary C | 138 - 142 |

Note: The exact chemical shifts of the aromatic carbons will depend on the substitution pattern and electronic effects.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | C-H Bend | Methylene (-CH₂) |

| 1250 - 1000 | C-O Stretch | Primary Alcohol |

| 850 - 800 | C-H Out-of-plane Bend | 1,4-disubstituted aromatic |

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4,4'-Bis(hydroxymethyl)biphenyl.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values in Hz).

-

-

¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

-

Process the FID and phase the spectrum.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 4,4'-Bis(hydroxymethyl)biphenyl sample onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of 4,4'-Bis(hydroxymethyl)biphenyl in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

-

If using a gas chromatography-mass spectrometry (GC-MS) system, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Data Acquisition (GC-MS):

-

The sample is vaporized in the heated GC inlet and separated on a capillary column.

-

The separated components elute from the column and enter the mass spectrometer's ion source.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Mandatory Visualization

The following diagrams illustrate the workflow for spectral analysis of 4,4'-Bis(hydroxymethyl)biphenyl.

Caption: Workflow for the spectral analysis of 4,4'-Bis(hydroxymethyl)biphenyl.

Caption: Logical relationship of spectral data for structural elucidation.

In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Bis(hydroxymethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A definitive single-crystal X-ray diffraction study for 4,4'-Bis(hydroxymethyl)biphenyl is not publicly available in common crystallographic databases. Consequently, the precise experimental bond lengths, bond angles, and the solid-state conformation of the molecule cannot be provided with absolute certainty. This guide infers the structural characteristics based on the well-documented structure of the parent compound, biphenyl, related substituted biphenyls, and established chemical principles.

Molecular Structure and Conformation

4,4'-Bis(hydroxymethyl)biphenyl is a symmetrical organic compound featuring a central biphenyl scaffold with a hydroxymethyl group (-CH₂OH) substituted at the para position (4 and 4') of each phenyl ring. The fundamental structural and conformational properties are dictated by the interplay of electronic and steric effects within the biphenyl core and the influence of the hydroxymethyl substituents.

The defining conformational feature of biphenyl derivatives is the torsional (or dihedral) angle between the planes of the two phenyl rings. This angle arises from a delicate balance between two opposing forces:

-

π-Conjugation: Electronic stabilization is maximized when the π-orbitals of the two aromatic rings overlap, which favors a planar conformation (0° dihedral angle).

-

Steric Hindrance: Repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar conformation.

In the gas phase, the parent biphenyl molecule exhibits a dihedral angle of approximately 44°. However, in the solid state, intermolecular forces within the crystal lattice can significantly influence this angle, often leading to a more planar arrangement. For 4,4'-disubstituted biphenyls like the title compound, the solid-state dihedral angle is expected to fall within a range of 0° to 45°, contingent on the specific crystal packing adopted. The hydroxymethyl groups themselves are anticipated to adopt a staggered conformation relative to the plane of the phenyl rings to minimize local steric strain.

Tabulated Molecular Geometry Data

In the absence of direct experimental data for 4,4'-Bis(hydroxymethyl)biphenyl, the following tables provide estimated values for key geometric parameters based on crystallographic data of structurally related compounds.

| Parameter | Atoms Involved | Estimated Value |

| Bond Lengths | ||

| C-C (aromatic) | C-C within phenyl rings | ~ 1.39 Å |

| C-C (inter-ring) | C-C connecting the phenyl rings | ~ 1.49 Å |

| C-C (aliphatic) | Phenyl C - CH₂ | ~ 1.51 Å |

| C-O | CH₂ - OH | ~ 1.43 Å |

| O-H | Hydroxyl group | ~ 0.96 Å |

| Bond Angles | ||

| C-C-C (aromatic) | Within phenyl rings | ~ 120° |

| C-C-C (inter-ring attachment) | Angle involving the inter-ring C-C bond | ~ 120° |

| C-C-O | Phenyl C - CH₂ - OH | ~ 112° |

| C-O-H | Hydroxymethyl group | ~ 109° |

| Dihedral Angle | ||

| Phenyl Ring Twist | Plane of Ring 1 vs. Plane of Ring 2 | 0° - 45° (estimated) |

Experimental Protocols

Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl

The synthesis of 4,4'-Bis(hydroxymethyl)biphenyl is typically achieved through the reduction of a corresponding dicarboxylic acid or its ester derivative.

Protocol: Reduction of Dimethyl 4,4'-biphenyldicarboxylate with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel. The flask is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: A solution of dimethyl 4,4'-biphenyldicarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Progression: Following the complete addition of the ester, the reaction mixture is maintained at reflux for several hours to drive the reduction to completion.

-

Quenching: The reaction is subsequently cooled in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, sequential dropwise addition of water and then an aqueous solution of sodium hydroxide.

-

Product Work-up: The resulting inorganic salts are removed by filtration, and the filter cake is thoroughly washed with THF. The combined organic filtrates are then dried over anhydrous magnesium sulfate.

-

Isolation and Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. Pure 4,4'-Bis(hydroxymethyl)biphenyl is obtained as a white solid upon recrystallization from a suitable solvent system, such as ethanol-water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of the synthesized compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Expected Spectral Features:

-

A singlet corresponding to the four protons of the two equivalent hydroxymethyl (-CH₂) groups.

-

Two distinct doublets in the aromatic region, representing the two sets of chemically equivalent aromatic protons on the biphenyl core.

-

A triplet arising from the two hydroxyl (-OH) protons, which may be broadened or exchangeable depending on the solvent and sample purity.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-30 mg) is prepared as described for ¹H NMR.

-

Data Acquisition: A broadband proton-decoupled ¹³C NMR spectrum is recorded.

-

Expected Spectral Features:

-

One signal in the aliphatic region for the two equivalent benzylic carbons of the -CH₂OH groups.

-

Four distinct signals in the aromatic region corresponding to the four sets of symmetrically unique carbon atoms in the biphenyl scaffold.

-

Visualizations of Structure and Processes

Caption: Molecular structure of 4,4'-Bis(hydroxymethyl)biphenyl.

Caption: A typical experimental workflow for the synthesis and purification.

Caption: The principle of conformational isomerism in biphenyl systems.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature does not reveal specific studies detailing the interaction of 4,4'-Bis(hydroxymethyl)biphenyl with biological signaling pathways or its evaluation as a therapeutic agent. While the broader class of biphenyl-containing molecules is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, dedicated research on the biological profile of 4,4'-Bis(hydroxymethyl)biphenyl is needed to ascertain its potential pharmacological or toxicological effects.

Assessing the Potential Estrogenic Activity of 4,4'-Bis(hydroxymethyl)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in vitro strategy to evaluate the potential estrogenic activity of the compound 4,4'-Bis(hydroxymethyl)biphenyl. In the absence of direct published data for this specific molecule, this document provides a detailed framework of established experimental protocols and data interpretation methodologies commonly employed in the field of endocrine research. The guide focuses on three key assays: competitive estrogen receptor (ER) binding, MCF-7 cell proliferation (E-SCREEN), and the yeast two-hybrid (Y2H) reporter gene assay. Detailed experimental workflows, data presentation formats, and visualizations of the underlying biological pathways are provided to equip researchers with the necessary tools to conduct a thorough assessment of the estrogenic potential of 4,4'-Bis(hydroxymethyl)biphenyl and similar compounds.

Introduction

Estrogenic compounds, both natural and synthetic, can interact with estrogen receptors (ERs), primarily ERα and ERβ, and modulate gene expression, leading to a wide range of physiological and pathophysiological effects. The assessment of the estrogenic activity of novel chemical entities is a critical step in drug development and chemical safety evaluation. 4,4'-Bis(hydroxymethyl)biphenyl is a biphenyl derivative for which the estrogenic potential has not been extensively reported. This guide details a tiered in vitro testing strategy to characterize its ability to bind to and activate estrogen receptors.

Recommended In Vitro Assays for Estrogenic Activity

A battery of in vitro assays is recommended to build a comprehensive profile of a compound's estrogenic activity.[1][2] These assays investigate different aspects of the estrogen signaling pathway, from direct receptor interaction to downstream cellular responses.

Competitive Estrogen Receptor Binding Assay

This assay directly measures the affinity of a test compound to bind to ERα and ERβ by competing with a radiolabeled estrogen, typically [³H]-17β-estradiol.[2]

MCF-7 Cell Proliferation Assay (E-SCREEN)

The E-SCREEN assay utilizes the estrogen-dependent human breast cancer cell line MCF-7 to assess the proliferative or anti-proliferative effects of a compound mediated through the estrogen receptor.[3][4]

Yeast Two-Hybrid (Y2H) Reporter Gene Assay

The Y2H assay is a powerful tool to study ligand-induced protein-protein interactions. In the context of estrogenicity, it can be engineered to detect the interaction between the estrogen receptor ligand-binding domain (LBD) and a coactivator protein upon binding of an estrogenic compound.[5][6]

Experimental Protocols

Competitive Estrogen Receptor Binding Assay Protocol

This protocol is adapted from established methods for assessing the binding of chemicals to the estrogen receptor.[2][7][8][9]

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol

-

Test compound (4,4'-Bis(hydroxymethyl)biphenyl)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer.

-

Assay Setup: In microcentrifuge tubes, add a fixed concentration of [³H]-17β-estradiol and varying concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound.

-

Incubation: Add the rat uterine cytosol preparation to each tube, vortex gently, and incubate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold DCC suspension to each tube, vortex, and incubate on ice for 15 minutes. Centrifuge at 2,500 x g for 10 minutes at 4°C. The DCC will pellet the unbound radioligand.

-

Measurement: Transfer the supernatant (containing the protein-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol). The relative binding affinity (RBA) can be calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

MCF-7 Cell Proliferation (E-SCREEN) Assay Protocol

This protocol is based on the well-established E-SCREEN assay.[3][4][10][11][12]

Materials:

-

MCF-7 cells

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran treated FBS (CD-FBS) to remove endogenous steroids

-

Test compound (4,4'-Bis(hydroxymethyl)biphenyl)

-

17β-estradiol (positive control)

-

Tamoxifen or ICI 182,780 (anti-estrogen control)

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., MTT, SRB)

Procedure:

-

Cell Culture: Maintain MCF-7 cells in complete medium. For the assay, switch to a medium supplemented with CD-FBS for 3-4 days to deprive the cells of estrogen.

-

Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 2 x 10³ cells/well) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound, 17β-estradiol, or anti-estrogen. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 6 days, with a medium change at day 3.

-

Cell Proliferation Measurement: On day 6, quantify cell proliferation using a suitable method. For the Sulforhodamine B (SRB) assay, fix the cells with trichloroacetic acid, stain with SRB, wash, and then solubilize the bound dye. Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Data Analysis: Plot the cell number (or absorbance) against the logarithm of the compound concentration. The proliferative effect (PE) can be calculated relative to the positive control (17β-estradiol).

Yeast Two-Hybrid (Y2H) Assay Protocol

This protocol provides a general framework for a GAL4-based yeast two-hybrid assay to screen for estrogenic activity.[5][6][13][14]

Materials:

-

Saccharomyces cerevisiae strain (e.g., Y190) containing reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter.

-

Expression vectors: one for the GAL4 DNA-binding domain (DBD) fused to the ER LBD (e.g., pGBT9-ERLBD) and another for the GAL4 activation domain (AD) fused to a coactivator protein (e.g., pGAD424-TIF2).

-

Yeast transformation reagents.

-

Selective growth media (e.g., SD/-Trp/-Leu for initial selection, SD/-Trp/-Leu/-His for interaction selection).

-

Test compound (4,4'-Bis(hydroxymethyl)biphenyl).

-

17β-estradiol (positive control).

-

Reagents for β-galactosidase assay (e.g., ONPG).

Procedure:

-

Yeast Transformation: Co-transform the yeast strain with the DBD-ERLBD and AD-coactivator plasmids.

-

Selection of Transformants: Plate the transformed yeast on selective medium lacking tryptophan and leucine to select for cells containing both plasmids.

-

Liquid Culture Assay: Inoculate single colonies into liquid selective medium and grow overnight.

-

Treatment: Dilute the overnight culture into fresh medium containing serial dilutions of the test compound or 17β-estradiol.

-

Growth Assay (HIS3 reporter): Monitor the growth of the yeast in medium also lacking histidine over time. An estrogenic compound will induce the interaction, leading to HIS3 expression and cell growth.

-

β-Galactosidase Assay (lacZ reporter): After incubation with the test compound, lyse the yeast cells and measure the β-galactosidase activity using a colorimetric substrate like ONPG.

-

Data Analysis: Plot the reporter gene activity (growth or colorimetric signal) against the logarithm of the compound concentration to determine the EC50 value.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Estrogen Receptor Binding Affinity of 4,4'-Bis(hydroxymethyl)biphenyl

| Compound | ER Subtype | IC50 (µM) | Relative Binding Affinity (RBA, %) |

| 17β-Estradiol | ERα | 0.002 | 100 |

| ERβ | 0.003 | 100 | |

| 4,4'-Bis(hydroxymethyl)biphenyl | ERα | [Insert Value] | [Calculate] |

| ERβ | [Insert Value] | [Calculate] |

Table 2: Hypothetical Proliferative Effect of 4,4'-Bis(hydroxymethyl)biphenyl in MCF-7 Cells

| Compound | Maximum Proliferative Effect (% of 17β-Estradiol) | EC50 (µM) |

| 17β-Estradiol | 100 | 0.001 |

| 4,4'-Bis(hydroxymethyl)biphenyl | [Insert Value] | [Insert Value] |

Table 3: Hypothetical Agonist Activity of 4,4'-Bis(hydroxymethyl)biphenyl in Yeast Two-Hybrid Assay

| Compound | ER Subtype | Reporter Gene Activity (% of 17β-Estradiol) | EC50 (µM) |

| 17β-Estradiol | ERα | 100 | 0.005 |

| ERβ | 100 | 0.008 | |

| 4,4'-Bis(hydroxymethyl)biphenyl | ERα | [Insert Value] | [Insert Value] |

| ERβ | [Insert Value] | [Insert Value] |

Visualization of Signaling Pathways and Workflows

Classical Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA to regulate gene transcription.[15][16][17][18]

References

- 1. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. E-SCREEN - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay [jstage.jst.go.jp]

- 7. epa.gov [epa.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Biphenyl-4,4'-dimethanol: A Comprehensive Technical Guide on its Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4,4'-dimethanol, a versatile organic compound, holds significance as a building block in the synthesis of advanced polymers and liquid crystals. This technical guide provides an in-depth exploration of its historical synthesis, focusing on a robust multi-step pathway from commercially available precursors. Detailed experimental protocols for the key synthetic transformations are provided, accompanied by a comprehensive summary of quantitative data to facilitate reproducibility and optimization. While direct applications in drug development are not extensively documented, the biphenyl scaffold is a well-established pharmacophore, suggesting potential for future exploration. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and medicinal chemistry.

Introduction

The biphenyl moiety is a prevalent structural motif in a wide array of organic molecules, ranging from pharmaceuticals to high-performance materials. Its rigid, planar structure imparts unique photophysical and thermal properties. Biphenyl-4,4'-dimethanol, featuring hydroxyl functionalities at the 4 and 4' positions, is a key difunctional monomer. Its primary utility lies in the synthesis of polyesters, polyurethanes, and other polymeric materials where it contributes to enhanced thermal stability and mechanical strength. This guide focuses on the prevalent synthetic routes to this important compound, providing detailed procedural information and quantitative data.

Historical Synthesis

A direct, one-step synthesis of biphenyl-4,4'-dimethanol is not prominently featured in the scientific literature. Historically, and in current practice, its preparation is achieved through a multi-step sequence, typically commencing with the functionalization of a more basic biphenyl precursor. The most common and economically viable pathway involves the oxidation of 4,4'-dimethylbiphenyl to biphenyl-4,4'-dicarboxylic acid, followed by esterification and subsequent reduction to the target diol.

Synthetic Pathways

A reliable and scalable synthetic route to biphenyl-4,4'-dimethanol is a three-step process:

-

Oxidation: Conversion of 4,4'-dimethylbiphenyl to biphenyl-4,4'-dicarboxylic acid.

-

Esterification: Conversion of biphenyl-4,4'-dicarboxylic acid to its dimethyl ester, dimethyl biphenyl-4,4'-dicarboxylate.

-

Reduction: Reduction of the dimethyl ester to biphenyl-4,4'-dimethanol.

This pathway is illustrated in the workflow diagram below.

Caption: Synthetic workflow for biphenyl-4,4'-dimethanol.

Experimental Protocols

Step 1: Synthesis of Biphenyl-4,4'-dicarboxylic acid

This procedure outlines the oxidation of 4,4'-dimethylbiphenyl.

Materials:

-

4,4'-Dimethylbiphenyl

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

A mixture of 4,4'-dimethylbiphenyl and water is heated to reflux.

-

A solution of potassium permanganate is added portion-wise to the refluxing mixture. The disappearance of the permanganate color indicates the progression of the reaction.

-

After the addition is complete, the mixture is refluxed until the reaction is complete (monitored by TLC).

-

The hot solution is filtered to remove the manganese dioxide precipitate.

-

The filtrate is cooled and acidified with sulfuric acid to precipitate the biphenyl-4,4'-dicarboxylic acid.

-

The white precipitate is collected by filtration, washed with water, and dried.

Step 2: Synthesis of Dimethyl biphenyl-4,4'-dicarboxylate

This procedure describes the esterification of biphenyl-4,4'-dicarboxylic acid.

Materials:

-

Biphenyl-4,4'-dicarboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Biphenyl-4,4'-dicarboxylic acid is suspended in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to reflux until the solid dissolves and the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl biphenyl-4,4'-dicarboxylate.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of Biphenyl-4,4'-dimethanol

This procedure details the reduction of dimethyl biphenyl-4,4'-dicarboxylate using lithium aluminum hydride (LiAlH₄).[1][2]

Materials:

-

Dimethyl biphenyl-4,4'-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethanol

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer, condenser, addition funnel, and heating bath, 789 mg (20.8 mmol) of LiAlH₄ is dissolved in 150 ml of anhydrous THF.[1][2]

-

A solution of 7.5 g (27.7 mmol) of dimethyl biphenyl-4,4'-dicarboxylate dissolved in 500 ml of anhydrous THF is heated to 50 °C under an inert atmosphere.[1][2]

-

The warm solution of the diester is added dropwise to the LiAlH₄ suspension over 1 hour while maintaining the reaction temperature at 50 °C.[1][2]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 50 °C.[1][2]

-

The reaction is cooled to room temperature, and the excess LiAlH₄ is cautiously quenched by the slow addition of 15 ml of a THF/H₂O (80:20) mixture.[2]

-

The resulting mixture is filtered through a G2 filter, and the precipitate is washed with ethanol (3 x 100 ml).[1][2]

-

The combined filtrate and washings are evaporated to dryness under vacuum at 40 °C.[1][2]

-

The residue is redissolved in 100 ml of hot acetone (50 °C), filtered to remove any insoluble material, and the filtrate is dried over anhydrous Na₂SO₄.[1][2]

-

The acetone is removed by evaporation to yield the final product, biphenyl-4,4'-dimethanol.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of biphenyl-4,4'-dimethanol.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1. Oxidation | 4,4'-Dimethylbiphenyl | KMnO₄, NaOH, H₂SO₄ | Water | Reflux | - | High | General Method |

| 2. Esterification | Biphenyl-4,4'-dicarboxylic acid | MeOH, H₂SO₄ (cat.) | Methanol | Reflux | - | High | General Method |

| 3. Reduction | Dimethyl biphenyl-4,4'-dicarboxylate | LiAlH₄ | Anhydrous THF | 50 | 1.5 h | 96.6 | [1][2] |

Applications

The primary application of biphenyl-4,4'-dimethanol is in the field of polymer chemistry. Its difunctional nature and the rigid biphenyl core make it an excellent monomer for the synthesis of high-performance polymers, including:

-

Polyesters: Reacting with dicarboxylic acids or their derivatives to form polyesters with high melting points and good thermal stability.

-

Polyurethanes: Used as a chain extender in the synthesis of polyurethanes, enhancing their hardness and thermal properties.

-

Liquid Crystals: The rigid, rod-like structure of the biphenyl unit makes it a suitable component in the synthesis of liquid crystalline polymers.

While the biphenyl scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, there is limited specific information on the biological activity or drug development applications of biphenyl-4,4'-dimethanol itself. Its derivatives, however, could be explored for various therapeutic targets.

Logical Relationships in Synthesis

The synthesis of biphenyl-4,4'-dimethanol is a sequential process where the product of one step serves as the reactant for the next. This logical progression is crucial for the successful formation of the final product.

Caption: Logical flow of the biphenyl-4,4'-dimethanol synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and historical synthesis of biphenyl-4,4'-dimethanol. While a direct synthesis is not common, a reliable three-step pathway from 4,4'-dimethylbiphenyl offers high yields. The detailed experimental protocols and tabulated quantitative data serve as a practical resource for synthetic chemists. The primary applications of this compound are rooted in materials science, particularly as a monomer for high-performance polymers and liquid crystals. Although its direct role in drug development is not well-defined, the prevalence of the biphenyl scaffold in pharmaceuticals suggests that derivatives of biphenyl-4,4'-dimethanol could be of interest for future medicinal chemistry research.

References

An In-depth Technical Guide on the Health and Safety GHS Data for 4,4'-Bis(hydroxymethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Chemical Identification

This section provides the fundamental identification details for 4,4'-Bis(hydroxymethyl)biphenyl.

| Identifier | Value |

| Chemical Name | 4,4'-Bis(hydroxymethyl)biphenyl |

| Synonyms | [1,1'-biphenyl]-4,4'-diyldimethanol, 4,4'-Biphenyldimethanol[1] |

| CAS Number | 1667-12-5[1][2][3][4][5] |

| Molecular Formula | C14H14O2[1][2] |

| Molecular Weight | 214.26 g/mol [1][2] |

| Structure | OCc1ccc(cc1)-c2ccc(CO)cc2 (SMILES) |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Pictograms:

| Pictogram | Hazard Class |

|

| GHS05: Corrosion |

Signal Word: Danger [2]

Hazard Statements:

| Code | Statement |

| H318 | Causes serious eye damage[2] |

Some sources may also include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation), accompanied by a "Warning" signal word.

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6] |

| P264 | Wash hands thoroughly after handling.[6] |

| P270 | Do not eat, drink or smoke when using this product.[6] |

| P271 | Use only outdoors or in a well-ventilated area.[4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[4] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P330 | Rinse mouth.[6] |

| P331 | Do NOT induce vomiting.[4] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[6] |

| P403 | Store in a well-ventilated place.[4] |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Toxicological Information

While specific toxicological studies on 4,4'-Bis(hydroxymethyl)biphenyl are limited, data on the parent compound, biphenyl, can provide insights into potential metabolic pathways and effects.

Acute Effects:

-

Eye: Causes serious eye damage.[2]

-

Skin: May cause skin irritation.

-

Inhalation: May cause respiratory irritation. Harmful if inhaled.

-

Ingestion: Harmful if swallowed.

Chronic Effects:

-

No specific data is available for 4,4'-Bis(hydroxymethyl)biphenyl.

-

Studies on biphenyl suggest potential for kidney toxicity.[7] There is also suggestive evidence for carcinogenicity in animal models (liver tumors in female mice and bladder tumors in male rats).[7]

Metabolism:

-

In vivo animal studies on biphenyl show that it is metabolized into various hydroxylated compounds.[8] The primary metabolite is often 4-hydroxybiphenyl, with 4,4'-dihydroxybiphenyl also identified as a major metabolite in some species.[8]

-

These metabolites are typically excreted in the urine as both nonconjugated compounds and acidic conjugates.[8]

Experimental Protocols & Handling Procedures

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Handling: Avoid formation of dust and aerosols.[1] Use non-sparking tools.[1] Prevent fire caused by electrostatic discharge.[1]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][9]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1][9] If breathing is difficult, give oxygen.[1] Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Spill and Disposal Procedures:

-

Spill: Avoid dust formation.[1] Evacuate personnel to safe areas.[1] Wear appropriate PPE. Sweep up and shovel into suitable containers for disposal. Do not let the chemical enter drains.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow powder or crystal[4][5] |

| Melting Point | 191-192 °C[4] |

| Boiling Point | 416.3 ± 40.0 °C (Predicted)[4] |

| Density | 1.174 ± 0.06 g/cm³ (Predicted)[4] |

| Solubility | Almost transparent in hot ethanol[4][10] |

| pKa | 14.01 ± 0.10 (Predicted)[4] |

Note on Visualization: As an AI, I am unable to generate diagrams using Graphviz. However, for a comprehensive understanding, researchers may consider creating diagrams for the following:

-

GHS Labeling Workflow: A flowchart illustrating the decision process for applying GHS pictograms, signal words, and hazard statements based on the classification data.

-

Emergency Response Protocol: A decision tree diagram outlining the steps to be taken in case of different types of exposure (inhalation, skin contact, eye contact, ingestion).

-

Potential Metabolic Pathway of Biphenyl: A diagram showing the hydroxylation of the biphenyl core to its major metabolites, based on available toxicological data.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4,4'-Bis(hydroxymethyl)biphenyl | C14H14O2 | CID 611786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1667-12-5 | 4,4'-Bis(hydroxymethyl)biphenyl | Aryls | Ambeed.com [ambeed.com]

- 4. 4,4'-Bis(hydroxymethyl)biphenyl | 1667-12-5 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. fishersci.com [fishersci.com]

- 10. 4,4'-Bis(hydroxymethyl)biphenyl|lookchem [lookchem.com]

An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl for Research Applications

Introduction

4,4'-Bis(hydroxymethyl)biphenyl (CAS No. 1667-12-5) is a solid organic compound belonging to the class of biphenyls.[1] Structurally, it features a biphenyl core with two hydroxymethyl (-CH2OH) groups at the 4 and 4' positions. This bifunctional nature makes it a versatile building block and intermediate in various fields of chemical research.[1] Its primary applications are in organic synthesis and material science, where it serves as a monomer or precursor for creating more complex molecules, including polymers and liquid crystals.[1][2] For instance, it is used as a crosslinking agent in the production of epoxy resins, enhancing their thermal and chemical resistance.[2]

Commercial Availability and Suppliers

4,4'-Bis(hydroxymethyl)biphenyl is commercially available from a range of chemical suppliers, catering to research and development needs. Purity levels and available quantities vary, allowing researchers to select products appropriate for their specific applications. The following table summarizes data from various commercial suppliers. Note that pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | AldrichCPR | - | - |

| Ambeed | 98% | 25g | $124.00 |

| American Custom Chemicals Corp. | 95% | 5g | $913.21 |

| Crysdot | 97% | 25g | $161.00 |

| Ivy Fine Chemicals | - | 10g | $68.90 |

| Ivy Fine Chemicals | - | 25g | $146.90 |

| Ivy Fine Chemicals | - | 100g | $534.30 |

| TRC | - | 50mg | - |

| TRC | - | 500mg | $75.00 |

| Career Henan Chemical Co. | 99% | per kg | $8.00 |

Data compiled from multiple sources.[3][4][5] The designation "AldrichCPR" by Sigma-Aldrich indicates the product is for early discovery research, and the buyer is responsible for confirming purity.

Experimental Protocols & Methodologies

4,4'-Bis(hydroxymethyl)biphenyl is frequently used as a starting material. Detailed protocols for its synthesis are available, providing a foundation for its use in further research.

Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl via Reduction

A common and high-yield method for synthesizing 4,4'-Bis(hydroxymethyl)biphenyl is the reduction of a diester precursor, such as 4,4'-bis(methoxycarbonyl)biphenyl, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][6]

Materials:

-

4,4'-bis(methoxycarbonyl)biphenyl

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Deionized Water

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer and condenser, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous THF under an inert atmosphere.[4]

-

In a separate flask, dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF, heating to 50°C.[4]

-

Add the warm diester solution dropwise to the LiAlH₄ mixture over a period of one hour while maintaining the reaction temperature at 50°C with agitation.[4][6]

-

After the addition is complete, continue stirring at 50°C for an additional 30 minutes.[4][6]

-

Cool the reaction mixture to room temperature. Carefully quench the excess LiAlH₄ by the slow, dropwise addition of 15 ml of a THF/H₂O (80:20) mixture.[4][6]

-

Filter the resulting precipitate and wash it with anhydrous ethanol (3 x 100 ml).[4][6]

-

Combine the filtrate and washings and evaporate to dryness under vacuum at 40°C.[4][6]

-

Redissolve the solid residue in 100 ml of hot acetone (50°C), filter out any insoluble material, dry the solution with anhydrous Na₂SO₄, and evaporate to dryness to yield the final product.[4][6] This protocol has been reported to achieve a molar yield of 96.6%.[4][6]

References

The Biphenyl Core: A Technical Guide to the Reactivity of Hydroxymethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] The functionalization of this core, particularly with hydroxymethyl (-CH₂OH) groups, provides a versatile handle for molecular elaboration. This guide offers an in-depth analysis of the fundamental reactivity of the hydroxymethyl group on the biphenyl core. We will explore the electronic and steric influences of the biphenyl moiety, detail key reaction classes including oxidation, substitution, etherification, and esterification, and provide quantitative data and experimental protocols. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of hydroxymethylated biphenyl derivatives in their work.

Introduction: The Significance of the Hydroxymethyl Biphenyl Moiety

The 4-hydroxymethyl biphenyl structure is a crucial intermediate in the synthesis of various pharmaceuticals, polymer liquid crystals, and dyes.[3] Notably, it is a building block for non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac and fenbufen.[3] The reactivity of the hydroxymethyl group is analogous to that of a primary benzylic alcohol. Its chemical behavior is profoundly influenced by the biphenyl backbone, which dictates the accessibility and electronic nature of the benzylic carbon and the hydroxyl group. Understanding these influences is key to predicting and controlling reaction outcomes.

Electronic and Steric Effects of the Biphenyl Core

The reactivity of the hydroxymethyl group is a consequence of its benzylic position. The adjacent biphenyl system influences this reactivity through several factors:

-